

# Application Notes and Protocols: BAY-8040 (Copanlisib) in Combination with FLT3 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][2] The most frequent type of FLT3 mutation is the internal tandem duplication (FLT3-ITD), which is present in about 25% of AML cases and is associated with a high leukemic burden, increased relapse rates, and poor overall survival.[1][2][3] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, which in turn drives aberrant downstream signaling through pathways like PI3K/AKT/mTOR and RAS/MEK/ERK, promoting leukemic cell proliferation and survival.[4][5][6][7]

FLT3 inhibitors, such as gilteritinib, quizartinib, and sorafenib, have shown clinical activity; however, responses are often transient due to the development of resistance.[3][5] One of the key mechanisms of resistance is the activation of pro-survival signaling pathways, including the PI3K/AKT/mTOR pathway.[3][4] This provides a strong rationale for the combination of FLT3 inhibitors with inhibitors of this pathway.

**BAY-8040**, more accurately known as copanlisib (BAY 80-6946), is a potent intravenous panclass I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[8][9][10] Preclinical studies have demonstrated that combining copanlisib or other PI3K inhibitors with FLT3 inhibitors results in synergistic cytotoxicity and can overcome resistance in FLT3-mutated AML cells.[1][8][11][12] This combination strategy aims



to achieve a more profound and durable response by simultaneously targeting the primary oncogenic driver and a critical survival pathway.

## **Quantitative Data Summary**

The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of combining PI3K inhibitors (including copanlisib) with FLT3 inhibitors in FLT3-ITD positive AML cell lines.

Table 1: In Vitro Efficacy of Copanlisib in FLT3+ AML Cell Lines

| Cell Line          | PI3K Inhibitor | IC50 (μM) |
|--------------------|----------------|-----------|
| MOLM-13 (FLT3-ITD) | Copanlisib     | < 1       |
| MV4-11 (FLT3-ITD)  | Copanlisib     | <1        |

Data compiled from studies showing high sensitivity of FLT3-ITD cell lines to pan-PI3K inhibitors.[8]

Table 2: Synergistic Cytotoxicity of PI3K and FLT3 Inhibitor Combinations

| Cell Line                        | PI3K Inhibitor | FLT3 Inhibitor | Observation  | Reference |
|----------------------------------|----------------|----------------|--|-----------|
| MOLM-13 (FLT3-ITD)               | PF-04691502    | Quizartinib    | Synergistic<br>cytotoxicity,<br>>90% cell death<br>at 48h    | [11][12]  |
| MV4-11 (FLT3-<br>ITD)            | PF-04691502    | Quizartinib    | Synergistic cytotoxicity                                     | [12]      |
| FLT3-ITD<br>Primary AML<br>Cells | BAY-806946     | Quizartinib    | Enhanced cytotoxicity, particularly in CD34+/CD38-stem cells | [1]       |

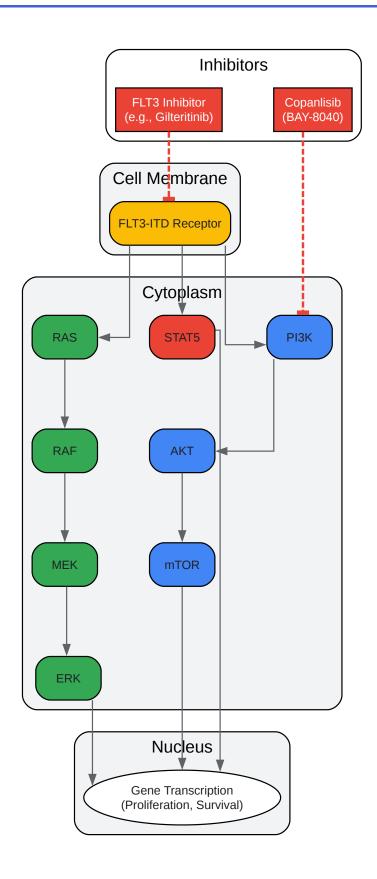




# **Signaling Pathways and Mechanism of Action**

The combination of a PI3K inhibitor like copanlisib and an FLT3 inhibitor targets two critical nodes in the signaling network of FLT3-ITD AML.





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Caption: Dual inhibition of FLT3 and PI3K signaling pathways in FLT3-ITD AML.



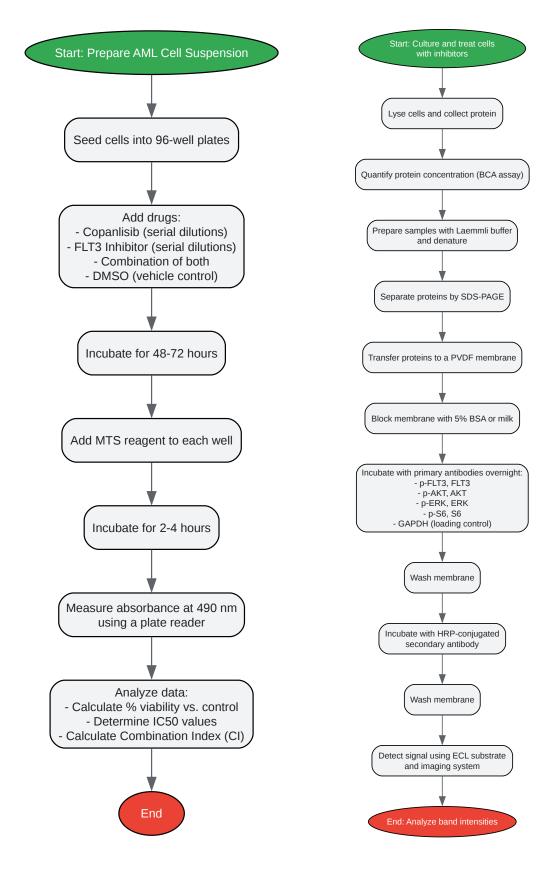
### **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

### **Protocol 1: Cell Viability Assay (MTS Assay)**

This protocol is for determining the cytotoxic effects of copanlisib and an FLT3 inhibitor, alone and in combination.





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